Cas no 85233-13-2 (3,5-Dibromo-2-fluorotoluene)
3,5-Dibromo-2-fluorotoluene Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dibromo-2-fluorotoluene
- 85233-13-2
- E90249
- SCHEMBL13550087
- MFCD09800763
- 1,5-dibromo-2-fluoro-3-methylbenzene
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- MDL: MFCD09800763
- Inchi: 1S/C7H5Br2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
- InChI Key: FGAFUBIRVFOJQI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C)=C1F)Br
Computed Properties
- Exact Mass: 267.87215Da
- Monoisotopic Mass: 265.87420Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
3,5-Dibromo-2-fluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035072-1g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 95% | 1g |
£258.00 | 2022-03-01 | |
| Fluorochem | 035072-5g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 95% | 5g |
£774.00 | 2022-03-01 | |
| Fluorochem | 035072-25g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 95% | 25g |
£2176.00 | 2022-03-01 | |
| Alichem | A010006437-250mg |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A010006437-500mg |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A010006437-1g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743806-1g |
1,5-Dibromo-2-fluoro-3-methylbenzene |
85233-13-2 | 98% | 1g |
¥2856.00 | 2024-07-28 | |
| A2B Chem LLC | AI57225-250mg |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 250mg |
$140.00 | 2024-04-19 | |
| A2B Chem LLC | AI57225-1g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 1g |
$275.00 | 2024-04-19 | |
| A2B Chem LLC | AI57225-5g |
3,5-Dibromo-2-fluorotoluene |
85233-13-2 | 97% | 5g |
$825.00 | 2024-04-19 |
3,5-Dibromo-2-fluorotoluene Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3,5-Dibromo-2-fluorotoluene
Professional Introduction to 3,5-Dibromo-2-fluorotoluene (CAS No. 85233-13-2)
3,5-Dibromo-2-fluorotoluene, a compound with the chemical formula C₇H₅Br₂F, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 85233-13-2, has garnered attention due to its versatile applications in the synthesis of complex molecules. Its molecular structure, featuring both bromine and fluorine substituents, makes it a valuable building block for various chemical transformations.
The 3,5-Dibromo-2-fluorotoluene molecule exhibits a distinct aromatic ring system with electron-withdrawing groups at the 3rd and 5th positions and a fluorine atom at the 2nd position. This arrangement imparts unique reactivity patterns that are exploited in synthetic chemistry. The presence of multiple halogen atoms enhances its utility as a precursor in cross-coupling reactions, which are fundamental to modern drug discovery and material science.
In recent years, the pharmaceutical industry has seen a surge in the use of halogenated aromatic compounds due to their ability to modulate biological activity. The 3,5-Dibromo-2-fluorotoluene compound has been extensively studied for its role in developing novel therapeutic agents. Its incorporation into drug candidates has shown promise in targeting various diseases, including cancer and infectious disorders. The fluorine atom, in particular, is known for its ability to improve metabolic stability and binding affinity in drug molecules.
One of the most compelling aspects of 3,5-Dibromo-2-fluorotoluene is its participation in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex organic frameworks and have been instrumental in the synthesis of biologically active compounds. The bromine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions that can introduce diverse functional groups onto the aromatic core. This flexibility makes it an indispensable tool for medicinal chemists.
The synthesis of 3,5-Dibromo-2-fluorotoluene typically involves fluorination and bromination processes on toluene derivatives. Advanced synthetic methodologies have been developed to achieve high yields and selectivity in these transformations. Recent advancements in flow chemistry have further enhanced the efficiency of producing this compound on an industrial scale. These innovations not only improve cost-effectiveness but also minimize waste generation, aligning with sustainable chemistry principles.
In academic research, the study of 3,5-Dibromo-2-fluorotoluene has led to significant insights into molecular reactivity and design. Researchers have explored its derivatives as probes for understanding enzyme mechanisms and as scaffolds for developing new drugs. For instance, modifications of this compound have resulted in molecules with enhanced binding properties to therapeutic targets. Such findings underscore its importance as a chemical entity with broad applicability.
The role of halogenated aromatics like 3,5-Dibromo-2-fluorotoluene extends beyond pharmaceuticals into materials science. Their unique electronic properties make them suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and semiconductors. The ability to fine-tune these properties through structural modifications has opened new avenues for innovation in this field.
Economic considerations also play a crucial role in the utilization of CAS number 85233-13-2. As demand for high-purity intermediates grows, manufacturers are investing in scalable production methods that ensure consistent quality. This trend reflects the broader shift towards greener chemistry practices, where efficiency and environmental impact are prioritized alongside cost-effectiveness.
The future prospects of 3,5-Dibromo-2-fluorotoluene are promising, with ongoing research uncovering new synthetic pathways and applications. Collaborative efforts between academia and industry are expected to drive further innovation in this domain. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing chemical sciences.
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